molecular formula C14H19NO3 B1446931 tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate CAS No. 1196053-06-1

tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate

Cat. No. B1446931
M. Wt: 249.3 g/mol
InChI Key: UHGRVKQMNJTTRU-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate” is a chemical compound with the CAS Number: 1196053-06-1 . It has a molecular weight of 249.31 . The IUPAC name of this compound is tert-butyl ((1R,2S)-2-(4-hydroxyphenyl)cyclopropyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which include compounds like tert-butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate, are crucial in various industrial and commercial products to prevent oxidative reactions and extend shelf life. Recent studies focus on the environmental presence, human exposure, and toxicity of SPAs. These compounds have been detected in different environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues including fat, serum, urine, breast milk, and fingernails. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, with some SPAs possibly being carcinogenic. Future research should aim at developing SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury (2020).

MTBE Biodegradation and Bioremediation

Methyl tert-butyl ether (MTBE) and related compounds demonstrate the potential for bioremediation under both aerobic and anaerobic conditions. Research indicates the involvement of microorganisms capable of using MTBE as a carbon and energy source. The biodegradation process involves key intermediates like tert-butyl alcohol (TBA) and highlights the importance of environmental conditions in determining degradation rates. Bioremediation strategies have evolved to include adding air, oxygen, or specific microorganisms to enhance MTBE degradation rates in contaminated environments S. Fiorenza & H. Rifai (2003).

Decomposition of MTBE in Cold Plasma Reactors

The decomposition of MTBE using cold plasma reactors presents an innovative approach to addressing environmental contamination. This method shows promise in converting MTBE into less harmful substances like CH4, C2H4, C2H2, iso-butane, and iso-butene under specific conditions. The efficiency of this process varies with input power, the H2/MTBE ratio, and the MTBE influent concentration, offering a potential alternative method for MTBE remediation L. Hsieh et al. (2011).

Polymer Membranes for MTBE Purification

The separation of MTBE from methanol in the production process of fuel additives highlights the application of polymer membranes in enhancing fuel performance while reducing environmental impact. Pervaporation, utilizing materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, offers high selectivity and operational stability for separating azeotropic mixtures, indicating the potential for more efficient and environmentally friendly MTBE production methods A. Pulyalina et al. (2020).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word is "Warning" .

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGRVKQMNJTTRU-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate
Reactant of Route 2
tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate
Reactant of Route 3
tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate
Reactant of Route 4
tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate
Reactant of Route 5
tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.